molecular formula C3H8N2O4S B096590 (2R)-2-amino-3-sulfamoylpropanoic acid CAS No. 18625-03-1

(2R)-2-amino-3-sulfamoylpropanoic acid

Cat. No. B096590
CAS RN: 18625-03-1
M. Wt: 168.17 g/mol
InChI Key: WDOCIKSRUBWQFT-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(2R)-2-amino-3-sulfamoylpropanoic acid” is based on its molecular formula, C3H8N2O4S. For a more detailed structure, you might want to refer to databases like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-2-amino-3-sulfamoylpropanoic acid” can be inferred from its molecular formula, C3H8N2O4S. For more detailed properties, you might want to refer to databases like ChemSpider or use tools like ProtParam for protein analysis.

Scientific Research Applications

Materials Science Applications

A study by Liu et al. (2012) introduced novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers for improved water flux and dye treatment efficiency. These membranes exhibited increased hydrophilicity and maintained high rejection rates for dyes, demonstrating the potential of sulfonated compounds in enhancing membrane-based water purification technologies (Liu et al., 2012).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, sulfamates and sulfonamides derived from sulfamic acid have been extensively studied for their therapeutic potential. Winum et al. (2004) reviewed the various biological activities of sulfamate derivatives, highlighting their applications in designing inhibitors for enzymes such as carbonic anhydrases and steroid sulfatases, which are significant in developing anticancer and antibacterial agents (Winum et al., 2004).

Biochemical Research

The biochemical applications of sulfonated compounds include the study of enzyme inhibitors. McGrath et al. (2010) utilized a triptycenyl sulfenic acid as a model to define the redox chemistry of biologically relevant sulfenic acids, which are crucial in understanding cellular signaling pathways and the mechanism of action of various enzymes (McGrath et al., 2010).

Radiopharmaceutical Development

McConathy et al. (2002) investigated fluorinated analogs of alpha-aminoisobutyric acid, including 2-amino-3-[18F]fluoro-2-methylpropanoic acid, for their potential as PET radioligands in imaging brain tumors. These compounds were found to be substrates for amino acid transport systems and demonstrated high tumor-to-normal brain ratios in animal models, indicating their applicability in the non-invasive diagnosis of brain tumors (McConathy et al., 2002).

properties

IUPAC Name

(2R)-2-amino-3-sulfamoylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O4S/c4-2(3(6)7)1-10(5,8)9/h2H,1,4H2,(H,6,7)(H2,5,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOCIKSRUBWQFT-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-3-sulfamoylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.